molecular formula C7H18Cl2N2O B1373428 4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride CAS No. 23804-63-9

4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride

Cat. No.: B1373428
CAS No.: 23804-63-9
M. Wt: 217.13 g/mol
InChI Key: UQJJNNUGMYSJET-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve detailing how the compound interacts with biological systems .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, and any precautions that should be taken when handling it .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes to the compound, new reactions it could be used in, or new applications for the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride typically involves the reaction of 1-methylpiperidin-4-ol with formaldehyde and hydrogen chloride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions usually involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperidin-4-ol: A precursor in the synthesis of 4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride.

    4-(Aminomethyl)piperidine: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its combination of an amino group and a hydroxyl group on the piperidine ring. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.

Properties

IUPAC Name

4-(aminomethyl)-1-methylpiperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-9-4-2-7(10,6-8)3-5-9;;/h10H,2-6,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJJNNUGMYSJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CN)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride
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4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride
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4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride
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4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride
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4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride

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